Computed Lipophilicity (LogP) Comparison: 3,5-Dichlorobenzo[f][1,7]naphthyridine vs. Parent Benzo[f][1,7]naphthyridine
The introduction of two chlorine atoms significantly increases lipophilicity compared to the unsubstituted parent scaffold. The computed LogP for 3,5-dichlorobenzo[f][1,7]naphthyridine is 4.09 , whereas the parent benzo[f][1,7]naphthyridine (CAS 230-10-4) has a computed LogP of approximately 2.1–2.3 . This difference of ~1.8–2.0 LogP units translates to an approximately 60–100-fold increase in octanol–water partition coefficient, directly impacting membrane permeability and pharmacokinetic behavior in cell-based assays.
| Evidence Dimension | Computed octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.09 (3,5-dichlorobenzo[f][1,7]naphthyridine, CAS 62141-01-9) |
| Comparator Or Baseline | LogP ≈ 2.1–2.3 (benzo[f][1,7]naphthyridine, CAS 230-10-4) |
| Quantified Difference | ΔLogP ≈ +1.8 to +2.0 (60–100× increase in partition coefficient) |
| Conditions | Computed LogP; software calculation |
Why This Matters
Procurement teams selecting building blocks for cell-permeable probe or lead compound synthesis should account for the 100-fold lipophilicity difference, which directly influences compound distribution in cellular assays.
